

4-bromo-9H-carbazole CAS number and molecular weight

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Compound of Interest

Compound Name: *4-bromo-9H-carbazole*

Cat. No.: *B1527727*

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An In-Depth Technical Guide to **4-bromo-9H-carbazole**: Properties, Synthesis, and Core Applications

Introduction

Carbazole and its derivatives represent a cornerstone in the architecture of functional organic materials and pharmaceutical agents. The unique electronic properties and rigid, planar structure of the carbazole nucleus make it a privileged scaffold in materials science, particularly in the development of organic light-emitting diodes (OLEDs), photovoltaics, and as a host for phosphorescent emitters. In medicinal chemistry, the carbazole moiety is found in a range of compounds exhibiting diverse biological activities.

4-bromo-9H-carbazole is a key synthetic intermediate, providing a versatile handle for the strategic introduction of molecular complexity. The bromine atom at the C4 position allows for a variety of cross-coupling reactions, enabling the construction of more elaborate carbazole-based structures. This guide offers a comprehensive overview of **4-bromo-9H-carbazole**, intended for researchers and professionals in organic synthesis, materials science, and drug development.

Core Physicochemical Properties and Identification

Precise identification and understanding of the physicochemical properties of a reagent are fundamental to its effective use in any research or development setting. **4-bromo-9H-**

carbazole is a solid, typically appearing as a white or off-white powder.[\[1\]](#) Its core identifiers and properties are summarized below.

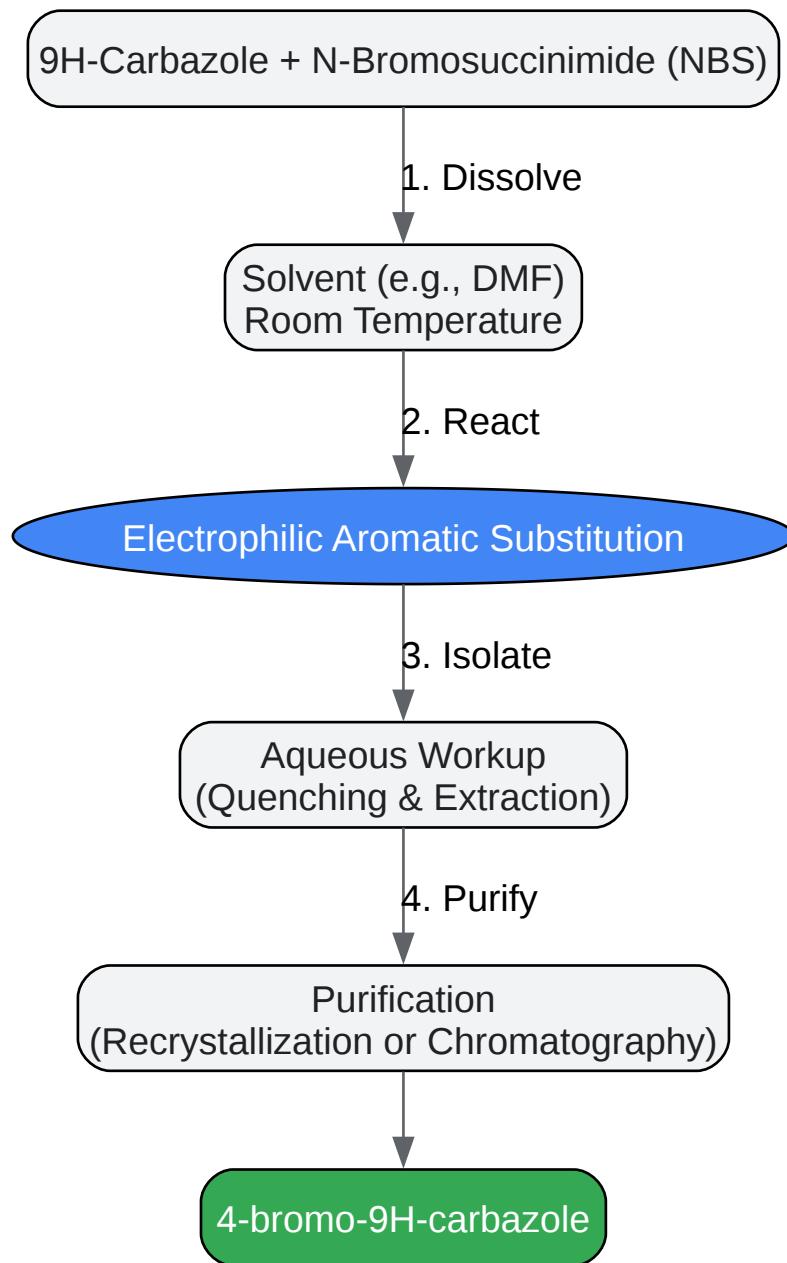
| Property | Value | Source(s) |
|-------------------|---|---|
| CAS Number | 3652-89-9 | [1] [2] [3] [4] [5] [6] [7] |
| Molecular Formula | C ₁₂ H ₈ BrN | [1] [2] [3] [5] [6] |
| Molecular Weight | 246.10 g/mol or 246.11 g/mol | [1] [2] [3] [6] |
| Appearance | White or off-white solid/powder | [1] |
| Melting Point | 104-105 °C | |
| Boiling Point | 409.2 °C at 760 mmHg | |
| Purity | Typically ≥97% | [1] [2] |
| Solubility | Sparingly soluble (2.3 x 10 ⁻³ g/L at 25 °C) | [1] |

Synthesis of 4-bromo-9H-carbazole

The primary route to **4-bromo-9H-carbazole** involves the electrophilic bromination of the parent 9H-carbazole. The choice of brominating agent and reaction conditions is critical to control the regioselectivity of the reaction. Direct bromination of carbazole can lead to a mixture of mono-, di-, and poly-brominated products. To selectively obtain the 4-bromo isomer, specific protocols are employed.

A common and effective method is the bromination of carbazole using N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitrogen atom of the carbazole ring is an activating group, directing electrophiles to the ortho and para positions (3, 6, 1, 8). However, steric hindrance and electronic effects can be manipulated to favor substitution at other positions.

Below is a generalized workflow for the synthesis.



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Caption: Generalized workflow for the synthesis of **4-bromo-9H-carbazole**.

Key Synthetic Applications: Cross-Coupling Reactions

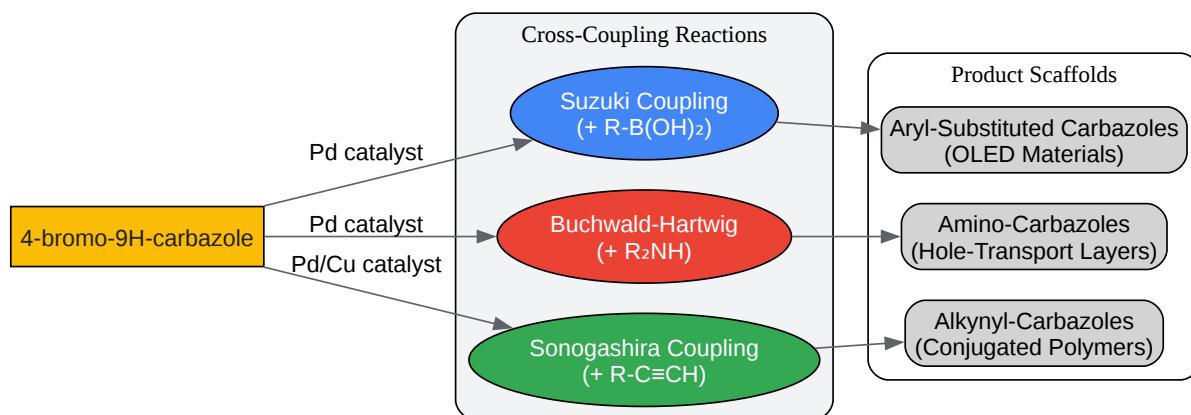
The utility of **4-bromo-9H-carbazole** lies in its capacity to undergo various transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive site for the

formation of new carbon-carbon and carbon-heteroatom bonds, making it an invaluable building block.

Key Reactions Include:

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups. This is fundamental for building the core structures of many organic electronic materials.
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds. This reaction is crucial for synthesizing hole-transport materials and pharmaceutical derivatives.
- Heck and Sonogashira Couplings: Formation of C-C bonds with alkenes and terminal alkynes, respectively, to introduce unsaturation and extend conjugation.

The diagram below illustrates the central role of **4-bromo-9H-carbazole** as a platform for these diverse transformations.



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Caption: Key cross-coupling reactions utilizing **4-bromo-9H-carbazole**.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the synthesis of a 4-aryl-9H-carbazole derivative, a common core for organic electronics.

Objective: To synthesize 4-(4-methoxyphenyl)-9H-carbazole from **4-bromo-9H-carbazole** and 4-methoxyphenylboronic acid.

Materials:

- **4-bromo-9H-carbazole** (1.0 eq)
- 4-methoxyphenylboronic acid (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq)
- SPhos (0.04 eq)
- Potassium phosphate (K_3PO_4 , 3.0 eq)
- Toluene and Water (e.g., 10:1 v/v)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel for column chromatography

Procedure:

- Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-bromo-9H-carbazole**, 4-methoxyphenylboronic acid, and potassium phosphate.
- Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality: This step is critical to remove oxygen,

which can oxidize the palladium catalyst and lead to side reactions, lowering the yield and purity.

- Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand. Causality: The SPhos ligand is an electron-rich biarylphosphine that stabilizes the palladium catalyst and facilitates the reductive elimination step, improving reaction efficiency.
- Solvent Addition: Add the degassed toluene and water mixture via syringe. Causality: Water is essential for the transmetalation step in the Suzuki catalytic cycle. Degassing the solvents removes dissolved oxygen.
- Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-(4-methoxyphenyl)-9H-carbazole.

Safety and Handling

Proper handling of **4-bromo-9H-carbazole** is essential for laboratory safety.

- Pictograms: GHS07 (Exclamation Mark)[2]
- Signal Word: Warning[2]
- Hazard Statements:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]

- Precautionary Statements:
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
- Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2][5]

Conclusion

4-bromo-9H-carbazole is a high-value synthetic intermediate whose importance is firmly established in both materials science and medicinal chemistry. Its well-defined reactivity, particularly in modern cross-coupling reactions, provides a reliable and versatile platform for the construction of complex molecular architectures. A thorough understanding of its properties, synthetic access, and reaction protocols is crucial for any scientist aiming to leverage the unique structural and electronic attributes of the carbazole scaffold.

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